

A Comparative Analysis of Diisopropylethylamine and Triethylamine as Non-Nucleophilic Bases

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Compound of Interest

Compound Name: *Diethylisopropylamine*

Cat. No.: *B1584887*

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In the realm of organic synthesis, the selection of an appropriate base is critical to ensure high reaction yields and minimize byproducts. For reactions requiring a strong, non-nucleophilic organic base, Diisopropylethylamine (DIPEA), also known as Hünig's base, and Triethylamine (TEA) are two of the most common choices. While structurally similar, their subtle differences in basicity and, more importantly, steric hindrance, dictate their suitability for specific applications. This guide provides a detailed comparison of their performance, supported by physicochemical data and experimental considerations.

Basicity: A Quantitative Comparison

The strength of a base is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.^[1] While both DIPEA and TEA are considered relatively strong organic bases, experimental data indicates that Diisopropylethylamine is a slightly stronger base than Triethylamine.

In aqueous solutions, the pKaH of triethylammonium is consistently reported as approximately 10.75.^{[2][3]} For diisopropylethylammonium, values range from approximately 10.8 to a more recently determined value of 11.44.^{[4][5]} This higher pKaH for DIPEA's conjugate acid signifies its greater affinity for protons.

The basicity in other solvents, such as dimethyl sulfoxide (DMSO), has also been measured. For the conjugate acid of Triethylamine, the pKa is 9.0 in DMSO.^[3] For Diisopropylethylamine's

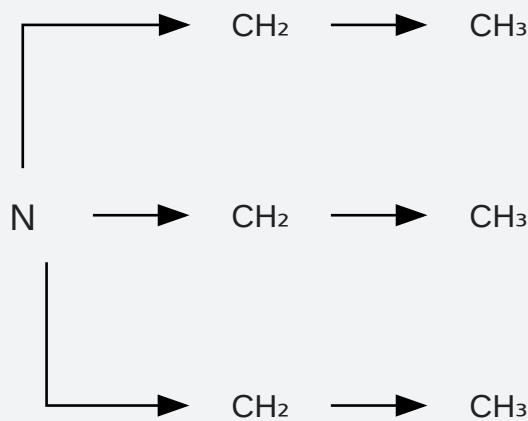
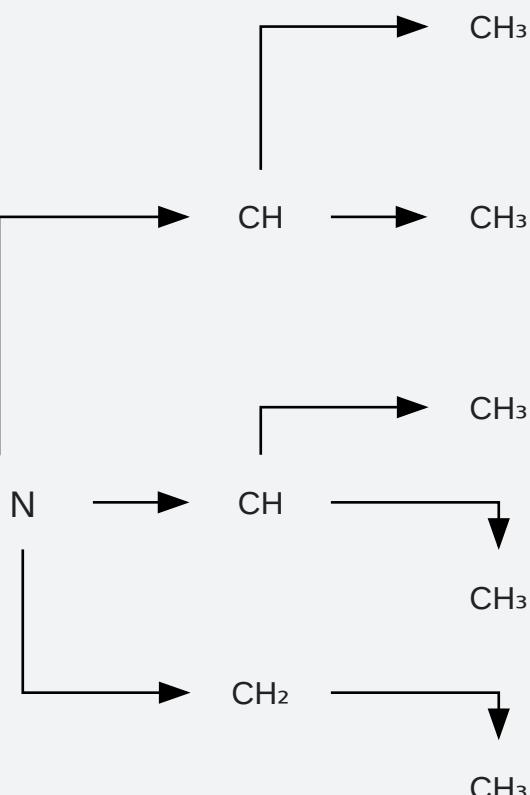
conjugate acid in DMSO, a pKa of 9.0 has also been reported.[6]

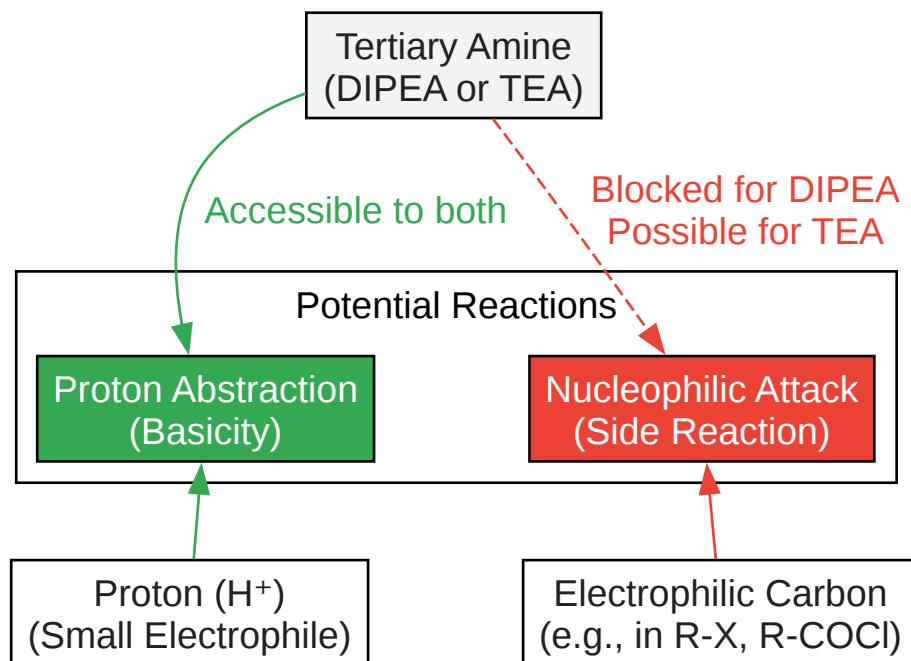
Property	Diisopropylethylamine (DIPEA)	Triethylamine (TEA)
pKa of Conjugate Acid	~10.8 - 11.44 (in water)[4][5]	~10.75 (in water)[2][3][7]
9.0 (in DMSO)[6][8]	9.0 (in DMSO)[3]	
Molecular Formula	C ₈ H ₁₉ N[4]	C ₆ H ₁₅ N[3]
Molar Mass	129.247 g·mol ⁻¹ [8]	101.193 g·mol ⁻¹ [3]
Boiling Point	126.6 °C[8]	88.6 to 89.8 °C[3]
Key Feature	Highly Sterically Hindered[9]	Moderately Sterically Hindered[9]
Nucleophilicity	Poor / Non-nucleophilic[6][8]	Moderate Nucleophile[9]

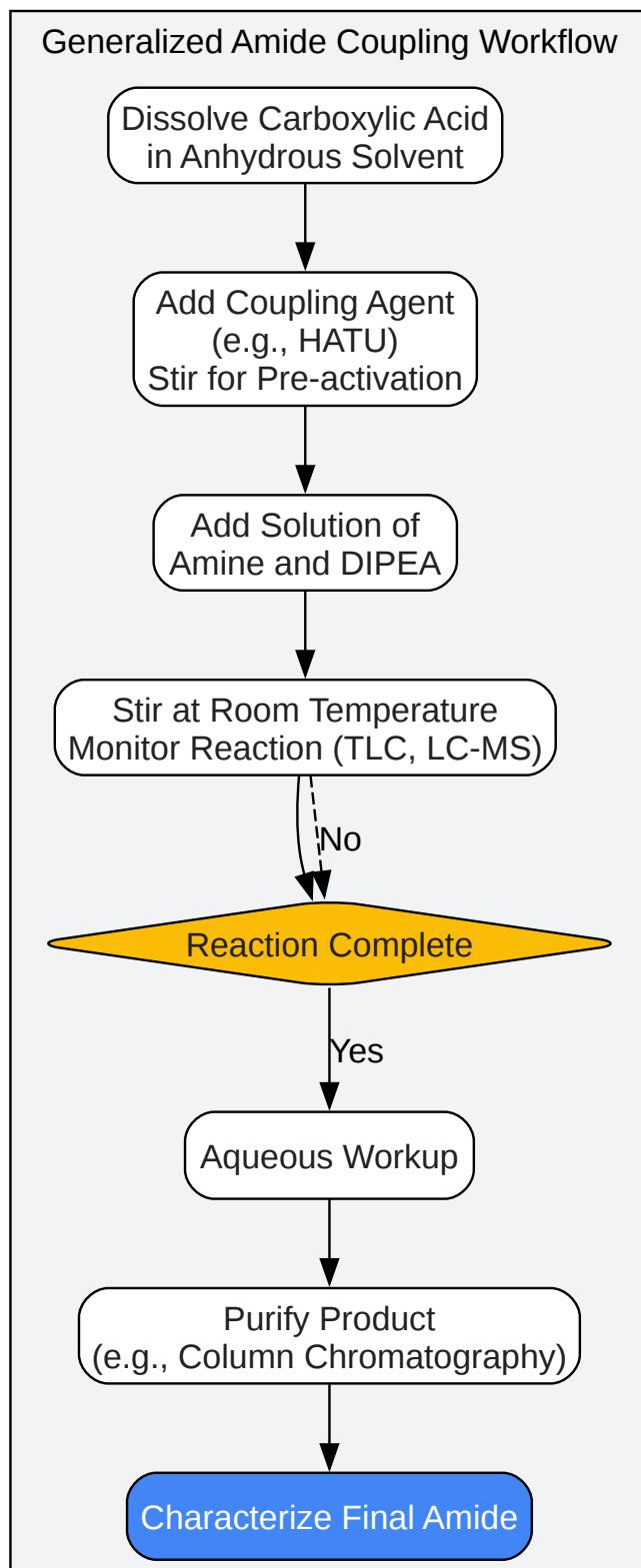
The Decisive Role of Steric Hindrance

The most significant practical difference between DIPEA and TEA is not their basicity, but their degree of steric hindrance and, consequently, their nucleophilicity.

Diisopropylethylamine (DIPEA) features a nitrogen atom bonded to two bulky isopropyl groups and one ethyl group.[4] This arrangement creates substantial steric congestion around the nitrogen's lone pair of electrons.

Triethylamine (TEA)**Diisopropylethylamine (DIPEA)**





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